![molecular formula C11H12N2O2 B009178 7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol CAS No. 100449-01-2](/img/structure/B9178.png)
7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a bicyclo[4.2.0]octa-1,3,5-triene core, which is a fused ring system containing both cyclohexene and cyclobutene rings. The compound also features a diol group at positions 2 and 3, and a 4,5-dihydro-1H-imidazol-2-yl substituent at position 7. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. This is followed by functional group transformations to introduce the diol and imidazolyl groups. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.
Reduction: The imidazolyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the imidazolyl group can produce amines.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, while the imidazolyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the diol and imidazolyl groups, making it less reactive.
Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol: Lacks the imidazolyl group, affecting its biological activity.
Bicyclo[4.2.0]octa-1,3,5-triene-7-(4,5-dihydro-1H-imidazol-2-yl): Lacks the diol groups, impacting its chemical reactivity.
Uniqueness
The presence of both diol and imidazolyl groups in Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Actividad Biológica
7-(4,5-Dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves several steps and can be derived from various precursors. Notably, derivatives of bicyclo[4.2.0]octa-1,3,5-triene have been synthesized using rhodium-catalyzed reactions starting from terminal aryl alkynes. The structural integrity and functionalization of the imidazole ring are critical for enhancing biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study conducted on a series of imidazo-triazole derivatives demonstrated potent cytotoxicity against various cancer cell lines. The most active compounds exhibited IC50 values ranging from 2.38 to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
Table 1: Cytotoxic Activity of Selected Derivatives
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide | SISO | 2.38 | Inhibition of EPH-B3 and FGF-R1 tyrosine kinases |
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide | RT-112 | 3.77 | Induces apoptosis |
Antibacterial Activity
Beyond anticancer properties, derivatives of the compound have also shown antibacterial activity. Research indicates that certain bicyclic structures exhibit efficacy against various bacterial strains due to their unique molecular configurations that enhance binding to bacterial targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Tyrosine Kinase Inhibition : The compound's derivatives inhibit specific tyrosine kinases such as EPH-B3 and FGF-R1 which are crucial in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells leading to programmed cell death.
- Interaction with Biological Targets : Studies are ongoing to elucidate how these compounds interact at the molecular level with enzymes and receptors that are relevant to their biological activity.
Case Studies
A notable case study involved the evaluation of a novel series of imidazo-triazole derivatives where structure–activity relationships (SAR) were established through systematic modifications to the bicyclic core structure. The study revealed that specific substitutions on the imidazole ring significantly enhanced cytotoxicity against selected cancer cell lines while maintaining selectivity towards non-cancerous cells .
Propiedades
IUPAC Name |
7-(4,5-dihydro-1H-imidazol-2-yl)bicyclo[4.2.0]octa-1(6),2,4-triene-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-9-2-1-6-7(10(9)15)5-8(6)11-12-3-4-13-11/h1-2,8,14-15H,3-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRIOBDKLCQYEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC3=C2C=CC(=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.